molecular formula C8H15N3 B13260776 Butyl(1H-imidazol-2-ylmethyl)amine

Butyl(1H-imidazol-2-ylmethyl)amine

Cat. No.: B13260776
M. Wt: 153.22 g/mol
InChI Key: QCGJPVYQTXXZPO-UHFFFAOYSA-N
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Description

Butyl(1H-imidazol-2-ylmethyl)amine is a chemical compound that features an imidazole ring substituted with a butyl group and a methylamine group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Butyl(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the substituents, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Butyl(1H-imidazol-2-ylmethyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butyl(1H-imidazol-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Uniqueness: Butyl(1H-imidazol-2-ylmethyl)amine’s unique combination of a butyl group and a methylamine group on the imidazole ring provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C8H15N3/c1-2-3-4-9-7-8-10-5-6-11-8/h5-6,9H,2-4,7H2,1H3,(H,10,11)

InChI Key

QCGJPVYQTXXZPO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NC=CN1

Origin of Product

United States

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